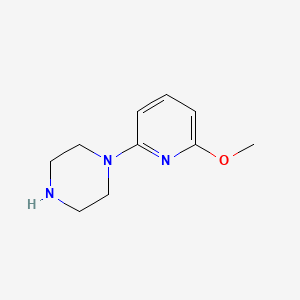

1-(6-Methoxypyridin-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-10-4-2-3-9(12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILYGSQXSLUZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480155 | |

| Record name | 1-(6-Methoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-54-2 | |

| Record name | 1-(6-Methoxy-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51047-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Piperazine Derivatives in Contemporary Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and highly valued scaffold in modern drug discovery. researchgate.netnih.govnih.gov Its prevalence is attributed to a combination of favorable characteristics, including its chemical reactivity, conformational flexibility, and its ability to modulate the physicochemical properties of a molecule. nih.govtandfonline.com The presence of two nitrogen atoms allows for the introduction of various substituents, enabling chemists to fine-tune a compound's pharmacokinetic and pharmacodynamic profiles. researchgate.nettandfonline.com

Piperazine derivatives have demonstrated a remarkable range of pharmacological activities, targeting a wide array of biological systems. nih.govresearchgate.netbenthamdirect.com They are integral components of drugs with applications as antipsychotics, antidepressants, anxiolytics, anticancer agents, and antimicrobials. researchgate.netresearchgate.netresearchgate.net The piperazine moiety often serves as a linker between different pharmacophoric groups or as a scaffold to correctly orient functional groups for optimal interaction with biological targets. tandfonline.comresearchgate.net Its ability to improve water solubility and form hydrogen bonds further enhances its utility in drug design. nih.govresearchgate.net

Table 1: Examples of Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics researchgate.netresearchgate.net |

| Oncology | Kinase inhibitors researchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial agents nih.govresearchgate.net |

| Cardiovascular | Anti-anginal, Cardioprotective agents researchgate.net |

| Other | Anti-inflammatory, Antihistamine agents researchgate.netresearchgate.net |

Significance of Pyridine and Methoxy Moieties in Biologically Active Small Molecules

The pyridine (B92270) ring, an aromatic heterocycle analogous to benzene (B151609) with one nitrogen atom, is another cornerstone of medicinal chemistry. nih.govrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its target receptor. nih.gov This feature, along with its polarity and reactivity, makes the pyridine scaffold a versatile tool for medicinal chemists. nih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netusc.edu The inclusion of a pyridine ring in a drug molecule can significantly influence its pharmacokinetic properties. nih.gov

The methoxy (B1213986) group (-OCH3) is a small, non-lipophilic substituent that can profoundly impact a molecule's biological activity and properties. tandfonline.comyoutube.com It can act as a hydrogen bond acceptor and its presence on an aromatic ring does not significantly increase lipophilicity. tandfonline.com The methoxy group is prevalent in many natural products and approved drugs, where it contributes to ligand-target binding and can improve metabolic stability. nih.govresearchgate.net However, it can also be susceptible to metabolic O-demethylation. tandfonline.com Research has shown that the strategic placement of methoxy groups can enhance the potency and selectivity of drug candidates. nih.govcsic.es For instance, in some compounds, the methoxy group has been shown to enhance antioxidant capabilities. wisdomlib.org

Table 2: Properties and Roles of Pyridine and Methoxy Groups in Drug Design

| Moiety | Key Properties | Roles in Drug Design |

| Pyridine | Aromatic, Polar, Hydrogen bond acceptor nih.gov | Enhances binding affinity, Modulates pharmacokinetics, Core scaffold for diverse biological activities nih.govnih.govresearchgate.netusc.edu |

| Methoxy | Non-lipophilic, Hydrogen bond acceptor, Can influence metabolic stability tandfonline.comnih.gov | Improves ligand-target binding, Fine-tunes physicochemical properties, Can enhance potency tandfonline.comnih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Systematic Exploration of the 1-(6-Methoxypyridin-2-yl)piperazine Pharmacophore

Systematic exploration of the this compound core has revealed critical insights into the structural requirements for biological activity. This involves a detailed analysis of how substitutions on both the piperazine (B1678402) and pyridine (B92270) rings, as well as the three-dimensional arrangement of the molecule, dictate its pharmacological profile.

The piperazine ring is a key component of the pharmacophore, with its two nitrogen atoms playing crucial roles in the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The N1 nitrogen is typically attached to the 6-methoxypyridin-2-yl group, while the N4 nitrogen is a common site for introducing a wide variety of substituents to modulate activity. The piperazine ring generally adopts a chair conformation. nih.gov

The nature of the substituent on the N4-position of the piperazine ring significantly influences the molecule's activity. SAR studies on related piperazine-containing series have shown that introducing benzyl (B1604629) or phenylethyl groups at this position can lead to better activity compared to the unsubstituted parent compound, suggesting beneficial interactions of these lipophilic groups within the target's binding pocket. researchgate.net Conversely, in other contexts, leaving the piperazine ring unsubstituted has been found to be optimal for certain activities. nih.gov The size of the substituent is often a critical factor; activity can decrease as the substituents become larger. nih.gov The electronic properties of the substituent are also vital. For instance, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a phenyl ring attached to the piperazine has been shown to enhance the anti-tumor activity of some compound series. nih.gov

The conformational flexibility of the piperazine ring and its substituents is essential for achieving the optimal orientation for receptor binding. Computational conformational analysis is often employed to predict the most stable and bioactive conformations, guiding the design of new analogs. nih.gov

Table 1: Influence of Piperazine N4-Substituents on Biological Activity in an Aminopyridine Series Data extracted from a study on piperazine-linked aminopyridines.

| Compound | N4-Substituent | BTK IC50 (nM) |

|---|---|---|

| 6a | -H | 95.4 |

| 6b | -Benzyl | 19.7 |

| 6c | -4-Fluorobenzyl | 11.2 |

| 6d | -4-Methoxybenzyl | 48.2 |

| 6e | -Phenylethyl | 10.1 |

Source: Adapted from research on piperazine-linked aminopyridine inhibitors of Bruton's tyrosine kinase (BTK). The data suggests that lipophilic groups at the N4 position enhance inhibitory activity compared to the unsubstituted analog. researchgate.net

The pyridine ring is a fundamental component of many biologically active molecules, and its substitution pattern is a key determinant of activity. nih.govresearchgate.netsciencepublishinggroup.com For the this compound scaffold, modifications to the pyridine ring, including the position of the methoxy (B1213986) group and the introduction of other substituents, have been explored to enhance biological effects.

Methoxy Group Position : The position of the methoxy (-OMe) group on the pyridine ring is crucial. While the 6-methoxy isomer is a common starting point, moving this group can significantly alter activity. Studies on related pyridine derivatives show that the presence and position of -OMe groups can enhance antiproliferative activity. nih.gov For example, in a series of bedaquiline (B32110) analogues, a 2-methoxypyridine (B126380) core was found to be a viable replacement for the original quinoline (B57606) ring, retaining potent activity. nih.gov The addition of a second methoxy group to create a 2,6-dimethoxypyridine (B38085) core was also well-tolerated, indicating that further substitution at the C6-position is possible. nih.gov

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. nih.gov In some pyridine derivative series, the presence of halogen atoms has been associated with lower antiproliferative activity. nih.gov However, in other cases, halogenation is beneficial. For instance, in a series of antimycobacterial agents, a 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride derivative showed high efficacy. mdpi.com Similarly, for pyridine-derived bedaquiline analogues, a 4-fluorophenyl substituent on the pyridine ring resulted in the best anti-tubercular activity. nih.gov

Methylation and Trifluoromethylation : The addition of small alkyl groups like methyl (-CH3) or electron-withdrawing groups like trifluoromethyl (-CF3) can also fine-tune activity. Methylation on the piperidine (B6355638) ring of related naphthalenic compounds was used as a probe to explore receptor selectivity. nih.gov The introduction of a trifluoromethyl group on an associated phenyl ring was found to notably improve in vitro activity against mycobacteria compared to derivatives with methoxy or ethoxy groups. mdpi.com

Table 2: Effect of Pyridine Ring Substitution on Anti-tubercular Activity Data extracted from a study on pyridine-derived bedaquiline analogues.

| Compound | Pyridine Core | C5-Aryl Substituent | Anti-tubercular Activity (MIC, µM) |

|---|---|---|---|

| Bedaquiline | Quinoline | - | 0.06 |

| Analogue 16 | 2-Methoxypyridine | Phenyl | 0.38 |

| Analogue 17 | 2-Methoxypyridine | 4-Fluorophenyl | 0.12 |

| Analogue 19 | 2-Methoxypyridine | 4-Chlorophenyl | 0.20 |

| Analogue 24 | 2,6-Dimethoxypyridine | 4-Fluorophenyl | 0.24 |

Source: Adapted from research on pyridine-derived analogues of bedaquiline. The data demonstrates that a 2-methoxypyridine core can effectively replace the quinoline ring and that para-substitution on the C5-aryl group, particularly with fluorine, maintains high potency. nih.gov

The introduction of chiral centers into the this compound scaffold can have a profound impact on biological activity. The resulting enantiomers or diastereomers often exhibit different potencies and selectivities for their biological targets due to the three-dimensional nature of receptor binding sites. nih.govnih.gov

Studies on related chiral piperazine compounds have demonstrated this stereoselectivity. For example, in a series of 2-arylpiperazines, chiral separation revealed that NK1 receptor antagonist activity resided in one enantiomer, while NK2 antagonist activity was associated with the other. uni.lu X-ray crystallography confirmed that the 2R configuration was responsible for the NK2 activity. uni.lu

In another study focusing on phenylpiperazine compounds, the introduction of a methyl group on the piperazine ring at the C2 or C3 position created a chiral center. nih.gov It was found that substitutions at the C3 position significantly reduced activity, whereas substitutions at the C2 position had selective effects on either α7 or α9/α10 nicotinic acetylcholine (B1216132) receptors. nih.gov The separation and testing of the (S) and (R) isomers revealed distinct activity profiles, underscoring the critical role of chirality in fine-tuning receptor selectivity. nih.gov These findings highlight the importance of synthesizing and evaluating individual stereoisomers during the drug discovery process to identify the most active and selective agent. nih.govmdpi.com

Rational Design Principles for Enhanced Potency and Target Selectivity

Rational drug design, often guided by SAR data and computational modeling, aims to systematically modify a lead compound to improve its therapeutic properties. For pharmacophores based on this compound, several design principles have emerged to enhance potency and target selectivity.

Exploiting Lipophilic Pockets : SAR studies frequently indicate that introducing specific lipophilic groups, such as benzyl or substituted phenyl rings, onto the piperazine nitrogen can enhance potency. researchgate.net This suggests the presence of a lipophilic pocket in the target's binding site that can be advantageously occupied.

Fine-Tuning Electronics : The electronic nature of substituents on both the pyridine and any appended aryl rings is a key factor. The strategic placement of electron-withdrawing groups (e.g., halogens, -CF3) or electron-donating groups (e.g., -OCH3) can modulate pKa, hydrogen bonding capability, and electrostatic interactions with the target, thereby influencing binding affinity. nih.govnih.govmdpi.com

Stereochemical Control : As demonstrated by numerous studies, controlling the stereochemistry is paramount for achieving selectivity. nih.govuni.lu When a chiral center is present, one enantiomer is often significantly more active or selective than the other. Rational design, therefore, involves the asymmetric synthesis or chiral separation of isomers to isolate the desired therapeutic agent, known as the eutomer.

Structure-Based and Fragment-Based Design : Modern medicinal chemistry often employs techniques like molecular hybridization and structure-based drug design. nih.gov By understanding the three-dimensional structure of the target receptor, designers can create molecules that fit precisely, maximizing favorable interactions and leading to higher potency and selectivity.

Balancing Lipophilicity and Solubility : A crucial design principle is the optimization of physicochemical properties. While lipophilicity can improve binding, excessive lipophilicity often leads to poor solubility, high plasma protein binding, and increased metabolic clearance. mmv.org Design strategies often involve inserting polar groups or replacing lipophilic fragments with more soluble bioisosteres to achieve a balance that enhances both potency and drug-like properties. mmv.org

Optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Optimizing the ADME profile of a drug candidate is as important as maximizing its potency. A compound must be able to reach its target in sufficient concentrations and remain there long enough to exert its effect, without being prematurely metabolized and cleared.

The liver is the primary site of drug metabolism. Therefore, assessing the metabolic stability of new chemical entities in in vitro hepatic systems is a standard part of the drug discovery process. researchgate.net These assays use preparations of liver cells (hepatocytes) or subcellular fractions (microsomes), which contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net

The piperazine moiety, while valuable, can be susceptible to metabolism. Studies have shown that piperazine- and morpholine-containing compounds are often subject to hydroxylation and ring-opening as major metabolic pathways. researchgate.net For aryl piperazine scaffolds, high clearance in human liver microsomes can be a challenge, often linked to high lipophilicity. mmv.org

Systematic exploration of structure-metabolism relationships can guide the modification of a scaffold to improve its stability. For example, in one series of piperazin-1-ylpyridazines, the initial lead compound was rapidly metabolized in both mouse and human liver microsomes, with a half-life (t1/2) of approximately 3 minutes. nih.gov Metabolic identification studies revealed that the primary routes of metabolism were hydroxylation of the aromatic rings and oxidation of the piperazine nitrogen. nih.gov By systematically modifying the structure—for instance, by altering substituents to block sites of metabolism—researchers were able to improve the microsomal half-life by over 50-fold. nih.gov

Table 3: In Vitro Metabolic Stability of Piperazine Derivatives in Liver Microsomes Data generalized from studies on the metabolism of piperazine-containing compounds.

| Compound Series | Modification Strategy | System | Result (t1/2 or Clearance) |

|---|---|---|---|

| Piperazin-1-ylpyridazines | Initial Lead Compound | HLM/MLM | t1/2 ~ 3 min nih.gov |

| Piperazin-1-ylpyridazines | Blocking Sites of Metabolism | HLM/MLM | >50-fold improvement in t1/2nih.gov |

| Aryl Piperazine Scaffold | Lead Compound (MMV024406) | Human Liver Microsomes | Borderline high clearance (21 µL/min/mg) mmv.org |

| Aryl Piperazine Scaffold | Replacement of Aryl Amide with Cyclopropyl Amide | (CYP Inhibition Profile) | Improved CYP profile mmv.org |

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. The table illustrates how metabolic stability is assessed and can be improved through iterative chemical modification. mmv.orgnih.gov

Brain Penetrance and Central Nervous System Exposure

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system (CNS). The this compound scaffold is a component of various molecules designed for CNS activity, and its physicochemical properties can be modulated to enhance brain penetrance.

Arylpiperazine derivatives are known to be extensively metabolized, and their metabolites, 1-aryl-piperazines, can distribute widely into tissues, including the brain. nih.gov The concentrations of these metabolites in the brain can sometimes be higher than that of the parent compound, indicating that the core piperazine structure can facilitate CNS exposure. nih.gov The individual variability in the activity of metabolic enzymes like CYP3A4 and CYP2D6 can, however, lead to significant differences in the ratio of the brain-penetrant metabolite to the parent drug among individuals. nih.gov

In the quest for novel CNS drugs, the benzylpiperazine unit has been strategically incorporated into molecules to enhance their ability to cross the BBB. For instance, in the development of selective histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases, a significant challenge has been the low BBB permeability of existing inhibitors. nih.govnih.gov To address this, researchers have designed hybrid molecules that combine the pharmacophore of an HDAC6 inhibitor with a brain-penetrant benzylpiperazine moiety. nih.govnih.gov This strategy led to the identification of KH-259, a CNS-penetrant and selective HDAC6 inhibitor. The introduction of the benzylpiperazine unit acted as an effective "shuttle" to deliver the hydroxamate-based inhibitor to the brain. nih.gov Following intraperitoneal administration in mice, KH-259 demonstrated antidepressant activity and target engagement in the brain, confirming its ability to achieve therapeutic concentrations in the CNS. nih.govnih.gov

Table 1: Factors Influencing CNS Penetration of Piperazine Derivatives

| Factor | Influence on CNS Penetration | Reference |

| Metabolism | Formation of 1-aryl-piperazine metabolites that can distribute to the brain. | nih.gov |

| Hybrid Strategy | Incorporation of a benzylpiperazine moiety can act as a shuttle to enhance brain delivery of therapeutic agents. | nih.govnih.gov |

| Physicochemical Properties | Lipophilicity, polar surface area, and hydrogen bonding capacity are critical for crossing the blood-brain barrier. | General Medicinal Chemistry Principles |

Solubility and Bioavailability Modulation by the Piperazine Moiety

The piperazine ring is a versatile scaffold in medicinal chemistry, not only for its biological activity but also for its ability to favorably modulate the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability. solubilityofthings.comresearchgate.net Piperazine itself is highly soluble in water and also dissolves in various organic solvents. solubilityofthings.com This amphiphilic character is beneficial in drug design.

The two nitrogen atoms of the piperazine ring provide basic centers that can be protonated to form salts. This is a common and effective strategy to enhance the aqueous solubility of poorly soluble acidic compounds. researchgate.net The formation of piperazine salts with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to significantly improve their solubility. researchgate.net Similarly, the creation of a salt between sulfamethoxazole (B1682508) and piperazine resulted in improved solubility, dissolution, and permeability. researchgate.net This enhancement is attributed to the ionization of the parent drug in the presence of the basic piperazine and a lower lattice energy of the resulting salt form. researchgate.net

Beyond salt formation, the piperazine moiety can be incorporated into cocrystals to improve a drug's biopharmaceutical properties. Cocrystallization of the poorly soluble natural product daidzein (B1669772) with piperazine led to a remarkable increase in its apparent solubility and permeability. nih.gov This improvement in solubility is thought to contribute to enhanced oral bioavailability. nih.gov The mechanism behind this is the rapid dissociation of the cocrystal in solution, leading to a transient supersaturated state of the active pharmaceutical ingredient, which can facilitate absorption. nih.gov

Table 2: Strategies to Enhance Solubility and Bioavailability with Piperazine

| Strategy | Mechanism | Example | Reference |

| Salt Formation | Ionization of an acidic drug by the basic piperazine, leading to increased aqueous solubility. | NSAID-piperazine salts, Sulfamethoxazole-piperazine salt | researchgate.net |

| Cocrystallization | Formation of a multi-component crystalline solid with improved dissolution properties. | Daidzein-piperazine cocrystal | nih.gov |

| Inherent Solubility | The piperazine ring itself is highly soluble in water and can contribute to the overall solubility of the molecule. | General property of piperazine | solubilityofthings.com |

Identification and Characterization of Advanced Lead Compounds and Preclinical Candidates

The this compound scaffold and its close analogs are integral components of several advanced lead compounds and preclinical candidates that have been developed for a range of therapeutic targets. The process of lead optimization involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties to identify a compound suitable for clinical development. youtube.comscienceopen.com

A notable example is the discovery of CQ211 , a highly potent and selective inhibitor of the atypical kinase RIOK2, which is implicated in multiple human cancers. nih.gov The chemical structure of CQ211 is 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- nih.govsolubilityofthings.comnih.govtriazolo[4,5- c]quinolin-4-one. Although the linkage is to the 3-position of the methoxypyridine ring, this compound highlights the value of the methoxypyridinyl-piperazine fragment in developing highly specific kinase inhibitors. CQ211 demonstrated a high binding affinity for RIOK2 (Kd = 6.1 nM) and potent inhibition of proliferation in various cancer cell lines. nih.gov Importantly, it also showed promising efficacy in in vivo mouse xenograft models, marking it as a significant preclinical candidate. nih.gov

In the field of antiviral research, lead optimization of piperazinyl-pyrimidine analogues has led to the identification of potent inhibitors of the Chikungunya virus (CHIKV) capping machinery. nih.gov This work involved the synthesis and evaluation of a large number of analogs to establish a robust structure-activity relationship and improve metabolic stability and safety profiles. The optimization efforts resulted in the identification of compounds 31b and 34 as potent, safe, and stable lead compounds for further development as selective CHIKV inhibitors. nih.gov

Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. In this series, compounds 5b and 7e emerged as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which were significantly more potent than the standard inhibitor thiourea. nih.gov These compounds represent promising leads for the development of new treatments for urease-dependent infections.

The lead optimization of a sulfonylurea-based piperazine pyridazinone series of glucan synthase inhibitors has also been described. nih.gov While these efforts led to compounds with improved pharmacokinetic profiles and in vitro potency against clinically relevant fungal strains, they ultimately did not demonstrate in vivo efficacy in a systemic fungal infection model. nih.gov This highlights the challenges of translating in vitro activity to in vivo efficacy during the lead optimization process.

Table 3: Examples of Advanced Lead Compounds and Preclinical Candidates

| Compound/Series | Target/Indication | Key Findings | Reference |

| CQ211 | RIOK2 / Cancer | Potent and selective inhibitor (Kd = 6.1 nM), in vivo efficacy in xenograft models. | nih.gov |

| Piperazinyl-pyrimidine analogues (31b, 34) | Chikungunya virus capping machinery / Antiviral | Potent, safe, and metabolically stable lead compounds. | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivatives (5b, 7e) | Urease / Anti-infective | Potent urease inhibitors with IC50 values in the low micromolar range. | nih.gov |

| Sulfonylurea-based piperazine pyridazinones | Glucan synthase / Antifungal | Improved pharmacokinetic profiles and in vitro potency, but lacked in vivo efficacy. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is instrumental in understanding ligand-target interactions at a molecular level. For derivatives of the 1-(6-methoxypyridinyl)piperazine scaffold, docking studies have been crucial in identifying and optimizing their interactions with specific protein targets.

For example, derivatives of arylpiperazine have been evaluated as ligands for the dopamine (B1211576) D2 receptor. nih.gov Docking analyses were performed for a series of these compounds to elucidate their mode of interaction with the receptor's binding site. nih.gov In a separate line of research, a potent and selective inhibitor of RIO Kinase 2 (RIOK2), a target implicated in cancer, was developed based on a complex scaffold containing the 6-methoxypyridin moiety. acs.orgnih.gov A docking model was generated for the initial hit compound, which informed the subsequent optimization process that led to the discovery of the highly potent inhibitor, CQ211. acs.org These studies highlight how docking simulations guide the rational design of new ligands by predicting how they fit into a target's active site.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties, Frontier Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. epstem.net These methods can calculate a wide range of molecular properties, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions. mdpi.com

While specific DFT studies on 1-(6-methoxypyridin-2-yl)piperazine are not prevalent in the literature, the methodology is widely applied to similar heterocyclic compounds. epstem.netmdpi.com Such calculations can determine structural, electronic, and energetic parameters. mdpi.com For instance, in QSAR (Quantitative Structure-Activity Relationship) studies of other piperazine (B1678402) derivatives, descriptors derived from DFT, such as the LUMO energy and the electrophilicity index (ω), have been shown to correlate significantly with biological activity. mdpi.com These computational approaches provide a deep understanding of the intrinsic properties of a molecule, which governs its behavior and interactions. nih.gov

Table 1: Properties Derivable from Quantum Chemical Calculations

| Property | Description | Relevance in Drug Design |

|---|---|---|

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electron-donating/accepting ability and chemical reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Relates to the molecule's ability to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Relates to the molecule's ability to donate an electron. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility, membrane permeability, and intermolecular interactions. |

| Mulliken Charges | Calculates the partial atomic charges on each atom in a molecule. | Helps identify sites for electrostatic interactions with a target protein. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is invaluable for studying the conformational flexibility of ligands, the stability of ligand-protein complexes, and the kinetics of binding and unbinding events. nih.gov

For instance, MD simulations were performed on a substituted 1-(2-methoxyphenyl)piperazine (B120316) derivative, a potent dopamine D2 receptor ligand, to establish its stable mode of interaction within the receptor's binding site. nih.gov The simulation proposed two possible stable orientations, with one being stabilized by a salt bridge to a key aspartate residue in the receptor. nih.gov MD simulations can also be used to study how drug candidates interact with and permeate lipid membranes, a critical aspect of drug delivery and ADME properties. mdpi.com By simulating the behavior of the this compound scaffold in a biological environment, such as in complex with a target protein or within a cell membrane, MD can reveal crucial information about its stability, flexibility, and the thermodynamics of its interactions.

Prediction of Binding Modes, Affinities, and Interaction Energies

A primary goal of computational modeling is to accurately predict how tightly a ligand will bind to its target (binding affinity) and the specific interactions that stabilize this binding. This is often achieved by combining insights from molecular docking, scoring functions, and more rigorous methods like MD simulations.

Derivatives of the 1-(6-methoxypyridinyl)piperazine scaffold have been developed into highly potent ligands for various targets. A notable example is the compound CQ211, an inhibitor of RIOK2, which incorporates a 6-methoxypyridin-3-yl group. acs.orgnih.gov This compound demonstrated a very high binding affinity with a dissociation constant (Kd) of 6.1 nM. acs.orgnih.gov In a different context, a substituted 1-(2-methoxyphenyl)piperazine designed as a dopamine D2 receptor ligand showed a strong affinity with an inhibition constant (Ki) of 54 nM. nih.gov These examples demonstrate that the methoxyphenylpiperazine core can be elaborated to achieve high-affinity binding to diverse protein targets. The computational prediction of these affinities and the underlying interaction energies (e.g., hydrogen bonds, hydrophobic contacts) is a key step in the lead optimization process.

Table 2: Reported Binding Affinities for Derivatives

| Compound Class | Target | Reported Affinity | Citation |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 Receptor | Ki = 54 nM | nih.gov |

In Silico Prediction of ADME and Potential Toxicity Profiles

Before a compound can become a drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico methods are widely used to predict these properties early in the discovery process, helping to filter out compounds with unfavorable profiles.

For the related compound 1-(6-methoxypyridin-3-yl)piperazine, some basic physicochemical properties have been predicted computationally. chemicalbook.com These predictions are based on the compound's structure and are used to estimate its behavior. Studies on other piperazine-containing series have also utilized computational tools to predict ADME properties, such as adherence to Lipinski's rule of five, which helps estimate oral bioavailability. researchgate.net While some synthesized derivatives may slightly exceed certain thresholds like a molecular weight of 500 Da, they often fall within modern accepted limits for oral drugs. researchgate.net

Table 3: Predicted Physicochemical Properties for 1-(6-Methoxypyridin-3-yl)piperazine

| Property | Predicted Value | Relevance | Citation |

|---|---|---|---|

| pKa | 8.61 ± 0.10 | Influences ionization state and solubility at physiological pH. | chemicalbook.com |

| Density | 1.104 ± 0.06 g/cm³ | Basic physical property. | chemicalbook.com |

| Boiling Point | 351.3 ± 37.0 °C | Basic physical property. | chemicalbook.com |

Structural Insights from X-ray Crystallography and Cryo-Electron Microscopy (e.g., Ligand-Target Complex Structures)

While computational methods provide predictions, experimental structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide definitive, high-resolution data on how a ligand binds to its target. These experimental structures are the gold standard for understanding ligand-target interactions and are invaluable for validating and refining computational models.

A significant breakthrough in understanding the interactions of this scaffold came from the successful crystallization of the RIOK2 protein in complex with the inhibitor CQ211. acs.orgnih.govebi.ac.uk The resulting crystal structure revealed the precise molecular mechanism of inhibition at atomic resolution. acs.orgnih.gov It provided unambiguous evidence of the inhibitor's binding mode and the specific contacts made by the 6-methoxypyridin moiety within the protein's binding pocket. This structural information is critical, as it not only confirms the results of docking simulations but also provides a detailed blueprint for the rational design of subsequent, potentially improved, inhibitors. acs.org

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(6-Methoxypyridin-2-yl)piperazine. By interacting with the molecule at various energy levels, these methods provide detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Although specific spectral data for this compound is not widely published, a related structure, 2-methoxypyridine (B126380), shows characteristic signals for the pyridine (B92270) ring protons and the methoxy (B1213986) group protons. chemicalbook.com For this compound, one would expect to see distinct signals for the protons on the pyridine ring, the piperazine (B1678402) ring, and the methoxy group.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. In a study of a more complex derivative containing the this compound moiety, characteristic chemical shifts for the carbons of the methoxypyridine and piperazine rings were observed. researchgate.net For the parent compound, distinct signals would be expected for the methoxy carbon, the carbons of the pyridine ring, and the carbons of the piperazine ring.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a technique used to differentiate between CH, CH₂, and CH₃ groups. This would be instrumental in assigning the signals of the piperazine ring's methylene (B1212753) (CH₂) groups and the methoxy (CH₃) group.

HSQC: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton and carbon signals that are directly bonded. This 2D NMR technique is crucial for unambiguously assigning which protons are attached to which carbon atoms, confirming the connectivity within the this compound structure. The use of HSQC has been demonstrated in the analysis of other piperazine-containing compounds. nih.gov

| NMR Technique | Information Provided |

| ¹H NMR | Number of different proton environments and their neighboring protons. |

| ¹³C NMR | Number of different carbon environments. |

| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ carbons. |

| HSQC | Shows direct correlations between protons and the carbons they are attached to. |

Advanced Mass Spectrometry (MS) for Structural Elucidation and Purity

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

LC/MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is a common method for analyzing piperazine derivatives. mdpi.com

HR-MS (High-Resolution Mass Spectrometry): HR-MS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a derivative of this compound, HRMS was used to confirm its molecular formula.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like piperazine derivatives, often resulting in the observation of the protonated molecule [M+H]⁺. This technique is frequently used in conjunction with LC. researchgate.net

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF MS is another soft ionization technique that can be used for the analysis of a wide range of molecules. Piperazine-based derivatization has been shown to enhance the signal of peptides in MALDI-MS analysis. nih.gov

| MS Technique | Primary Application for this compound |

| LC/MS | Separation and identification of the compound and its impurities. |

| HR-MS | Accurate mass measurement to confirm the elemental formula. |

| ESI-MS | Generation of molecular ions for mass determination, often coupled with LC. |

| MALDI-TOF MS | Analysis of the compound and its derivatives, potentially enhancing signal intensity. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. For piperazine and its derivatives, various HPLC methods have been developed. jocpr.com These methods often employ a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector. A validated RP-HPLC method for a related piperazine derivative used an octadecyl column and UV detection at 239 nm. nih.gov The purity of this compound can be determined by integrating the peak area of the main compound and any impurities in the chromatogram.

| HPLC Parameter | Typical Conditions for Piperazine Derivatives |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Phosphate Buffer |

| Detection | UV at a specific wavelength (e.g., 239 nm) |

| Application | Purity assessment and quantification. |

Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) for Degradation Product Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns than HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with a Photodiode Array (PDA) detector, UPLC can provide UV-visible spectra for each peak in the chromatogram, which aids in the identification of unknown degradation products. UPLC-MS/MS methods have been developed for the sensitive detection of piperazine in various matrices. researchgate.net A UPLC-PDA system would be highly effective in developing a stability-indicating method for this compound, allowing for the separation and tentative identification of any degradants that may form under stress conditions such as heat, light, acid, and base.

Specialized Chromatographic Techniques (e.g., Size-Exclusion Chromatography, Flash Chromatography)

Flash Chromatography: This technique is a rapid form of preparative column chromatography that is widely used for the purification of synthetic intermediates and final products in organic chemistry. rochester.edutheseus.fi For a compound like this compound, which possesses a basic nitrogenous piperazine ring, a typical flash chromatography purification would involve a silica (B1680970) gel stationary phase. rochester.edu The choice of mobile phase is critical for achieving good separation. A common strategy involves a gradient of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate (B1210297). rochester.edu To mitigate issues with peak tailing that can arise from the interaction of the basic piperazine moiety with the acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the mobile phase. rochester.edu

Table 1: Representative Flash Chromatography Method for Purification of an N-Arylpiperazine

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 |

| Mobile Phase | Gradient of Hexanes and Ethyl Acetate with 0.5% Triethylamine |

| Detection | UV at 254 nm |

| Typical Rf Value | ~0.3 in the chosen solvent system for optimal separation |

This table presents a typical method; specific conditions for this compound would be optimized based on its unique polarity and solubility.

Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size in solution. bio-rad.compeakproteins.comcontractlaboratory.com While more commonly associated with the purification of large biomolecules like proteins, SEC can also be employed for the separation of small molecules from high molecular weight impurities or for buffer exchange. bio-rad.compeakproteins.com For this compound, SEC would be particularly useful for removing polymeric impurities or for desalting the compound if it were in a salt form. bio-rad.comresearchgate.net The selection of the column and mobile phase is dependent on the molecular weight range of the components to be separated. researchgate.net

Table 2: Conceptual Application of Size-Exclusion Chromatography for Small Molecule Purification

| Parameter | Value/Description |

| Stationary Phase | Porous gel with a defined pore size suitable for small molecules (e.g., Sephadex LH-20) |

| Mobile Phase | An organic solvent in which the compound is soluble (e.g., Methanol, Dichloromethane) |

| Separation Principle | Larger molecules elute first, while smaller molecules are retarded by entering the pores of the gel. bio-rad.com |

| Application | Removal of high molecular weight impurities; Desalting |

Development and Validation of High-Throughput In Vitro Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. nih.govceltarys.comnih.gov Given that N-arylpiperazines are known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) and kinases, the development of robust HTS assays is crucial for elucidating the pharmacological profile of this compound. nih.govnih.govwiley.commultispaninc.com

The development and validation of an HTS assay involves several key steps. drugtargetreview.comresearchgate.net Initially, a suitable assay format is chosen based on the target class. For GPCRs, common assays measure downstream signaling events such as changes in intracellular calcium or cyclic AMP levels. nih.govphysiology.org For kinases, assays often detect the phosphorylation of a substrate or the consumption of ATP. nih.gov

Validation of the HTS assay is a critical step to ensure the reliability of the screening data. drugtargetreview.commerckmillipore.com This process typically involves determining key performance parameters such as the Z'-factor, which is a measure of the statistical effect size and indicates the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Other validation parameters include signal-to-background ratio, assay variability, and the performance of known reference compounds. researchgate.net

Table 3: Key Parameters in HTS Assay Validation for a Hypothetical GPCR Target

| Parameter | Description | Acceptance Criteria |

| Z'-Factor | A measure of the separation between the positive and negative controls. researchgate.net | > 0.5 |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 5 |

| Coefficient of Variation (%CV) | A measure of the variability of the assay signal. | < 15% |

| IC50 of Reference Antagonist | The concentration of a known inhibitor that produces 50% inhibition. | Consistent with historical data |

This table outlines the essential parameters for validating an HTS assay. The specific values would be determined experimentally for the chosen target and assay format.

Stereochemical Analysis Using Optical Rotation and Chiral Chromatography

While this compound itself is an achiral molecule, its derivatives, which may be synthesized to explore structure-activity relationships, can possess chiral centers. The stereochemistry of these derivatives can have a profound impact on their pharmacological activity. researchgate.net Therefore, the ability to separate and analyze enantiomers is crucial.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.orgpharmaguideline.com The specific rotation is a characteristic physical property of a chiral molecule and can be used to determine its enantiomeric purity. nih.govox.ac.uk For a chiral derivative of this compound, the optical rotation would be measured using a polarimeter. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used method for separating enantiomers. mdpi.comeijppr.commdpi.com There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and ligand-exchange materials. eijppr.commdpi.com The choice of CSP and mobile phase is critical for achieving enantiomeric separation. mdpi.com For N-arylpiperazine derivatives, polysaccharide-based CSPs are often effective. mdpi.com

Table 4: Representative Chiral HPLC Method for a Piperazine Derivative

| Parameter | Value/Description |

| Chiral Stationary Phase (CSP) | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) mdpi.com |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a basic modifier (e.g., diethylamine) mdpi.com |

| Detection | UV at a suitable wavelength |

| Outcome | Baseline separation of the two enantiomers, allowing for their quantification. |

This table provides a representative method for the chiral separation of a piperazine derivative. The specific conditions would be optimized for each unique chiral compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing 1-(6-Methoxypyridin-2-yl)piperazine, and how are structural modifications validated?

- Methodology : Synthesis typically involves coupling reactions between substituted pyridines and piperazine derivatives. Key challenges include regioselectivity in pyridine functionalization and maintaining piperazine ring stability under reaction conditions. Structural validation employs elemental analysis , NMR spectroscopy (e.g., H and C), and mass spectrometry to confirm purity and regiochemistry. For example, H NMR can distinguish methoxy protons (δ ~3.8 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm) .

Q. How does the methoxy group at the 6-position of the pyridine ring influence biological activity?

- Methodology : Comparative studies using analogs (e.g., 6-ethoxy or unsubstituted pyridine derivatives) assess electronic and steric effects. Docking simulations predict interactions with targets like serotonin or dopamine receptors, where the methoxy group may enhance hydrogen bonding. Experimental validation includes radioligand binding assays to quantify affinity shifts. For instance, methoxy substitution in similar compounds increased binding to 5-HT receptors by 30% .

Advanced Research Questions

Q. How can contradictory data on reduced biological activity versus low toxicity in modified piperazine derivatives be reconciled?

- Methodology : Use structure-activity relationship (SAR) models to isolate toxicity drivers (e.g., cyclodextran inclusion in reduced toxicity but masked active sites). In vitro cytotoxicity assays (e.g., MTT) and in vivo toxicity profiling (e.g., LD in rodents) quantify trade-offs. For example, beta-cyclodextran-modified derivatives showed 50% lower cytotoxicity but required 2× higher doses for efficacy, suggesting formulation optimization .

Q. What experimental strategies optimize receptor-ligand interaction studies for this compound?

- Methodology : Combine molecular dynamics simulations (e.g., GROMACS) to predict binding poses with surface plasmon resonance (SPR) for real-time affinity measurements. For instance, SPR revealed a of 120 nM for dopamine D receptors, while simulations identified critical π-π interactions between the pyridine ring and Phe389 .

Q. How do environmental factors (pH, temperature) affect the stability of piperazine derivatives in pharmacological assays?

- Methodology : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4–40°C). Use HPLC-UV to monitor degradation products. For example, this compound showed <5% degradation at pH 7.4 and 25°C over 72 hours but degraded rapidly at pH <3, forming a pyridine N-oxide byproduct .

Data Interpretation and Mechanistic Insights

Q. What computational tools are effective in predicting metabolic pathways for this compound?

- Methodology : Use CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) in Schrödinger Suite and validate with LC-MS/MS-based metabolite profiling . For example, in vitro microsomal studies identified O-demethylation as the primary pathway, forming a hydroxylated metabolite detectable at m/z 238.2 .

Q. How can bioisosteric replacement of the piperazine ring enhance solubility without compromising activity?

- Methodology : Replace piperazine with homopiperazine or 1,4-diazepane and assess solubility via shake-flask method (logP reduction from 2.1 to 1.6). Maintain activity by preserving hydrogen-bond donors/acceptors. For instance, a 1,4-diazepane analog retained 85% serotonin transporter inhibition while improving aqueous solubility by 3× .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the antiplatelet activity of this compound?

- Methodology : Use FeCl-induced thrombosis in murine carotid arteries. Measure occlusion time via Doppler flowmetry and compare to clopidogrel controls. In , modified derivatives prolonged occlusion time by 40% at 10 mg/kg, aligning with computational predictions of P2Y receptor antagonism .

Q. How can crystallographic data resolve ambiguities in the three-dimensional conformation of piperazine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.